molecular formula C11H8FN3O5 B13246971 2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No.: B13246971
M. Wt: 281.20 g/mol
InChI Key: HIEXCFWFDBPDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves multiple steps. One common method starts with the nitration of a fluorobenzene derivative to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluoro group can yield various substituted derivatives .

Scientific Research Applications

2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can also interact with enzymes and receptors, modulating their activity. The fluoro substituent can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-Fluoro-2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to the presence of both a pyrazole ring and a fluoro-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluoro substituent enhances its stability and reactivity, while the pyrazole ring provides a versatile scaffold for further modifications .

Properties

Molecular Formula

C11H8FN3O5

Molecular Weight

281.20 g/mol

IUPAC Name

2-[2-(3-fluoro-2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C11H8FN3O5/c12-7-2-1-3-8(10(7)15(19)20)14-11(18)6(5-13-14)4-9(16)17/h1-3,5,13H,4H2,(H,16,17)

InChI Key

HIEXCFWFDBPDRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])N2C(=O)C(=CN2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.